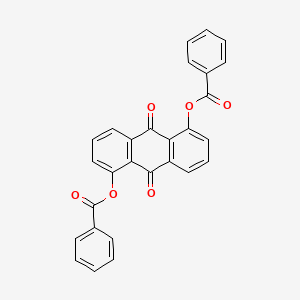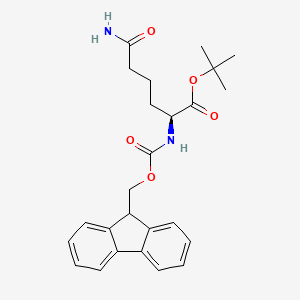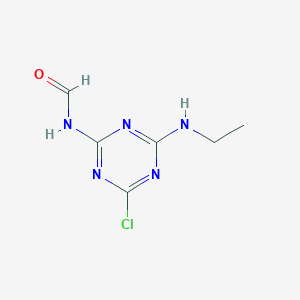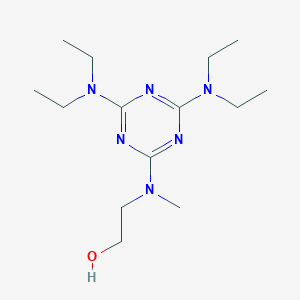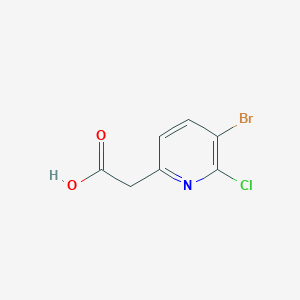
2-(5-Bromo-6-chloropyridin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-6-chloropyridin-2-yl)acetic acid: is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an acetic acid moiety. The unique combination of these functional groups makes it a valuable intermediate in various chemical syntheses and research applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions followed by coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 2-(5-Bromo-6-chloropyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or amines.
科学研究应用
Chemistry: 2-(5-Bromo-6-chloropyridin-2-yl)acetic acid is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It can be used to synthesize bioactive molecules for drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
作用机制
The mechanism of action of 2-(5-Bromo-6-chloropyridin-2-yl)acetic acid depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The acetic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
5-Bromo-6-chloropyridin-2-amine: Similar structure but lacks the acetic acid moiety.
2-(6-Chloropyridin-2-yl)acetic acid: Similar structure but lacks the bromine atom.
5-Chloro-3-pyridineboronic acid: Contains a boronic acid group instead of the acetic acid moiety.
Uniqueness: 2-(5-Bromo-6-chloropyridin-2-yl)acetic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the acetic acid group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C7H5BrClNO2 |
|---|---|
分子量 |
250.48 g/mol |
IUPAC 名称 |
2-(5-bromo-6-chloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-2-1-4(3-6(11)12)10-7(5)9/h1-2H,3H2,(H,11,12) |
InChI 键 |
WWGRYCTZMLZDGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1CC(=O)O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


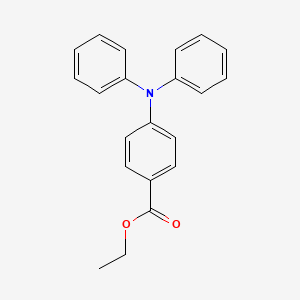

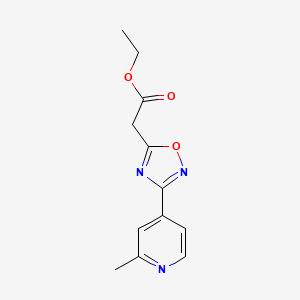
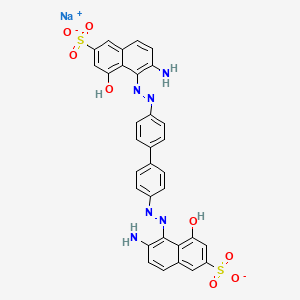

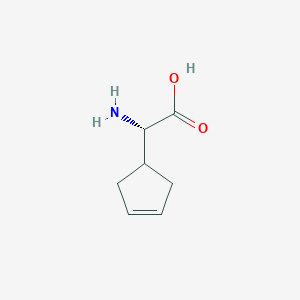
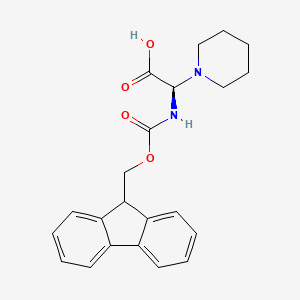
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
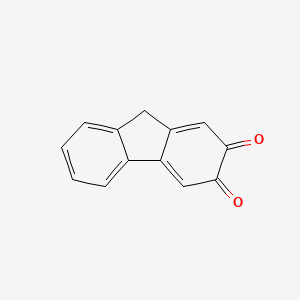
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
